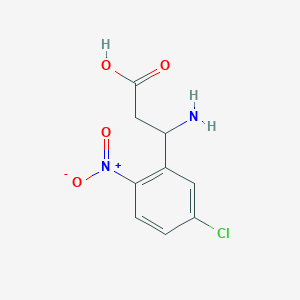
3-Amino-3-(5-chloro-2-nitrophenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-3-(5-chloro-2-nitrophenyl)propanoic acid is an organic compound characterized by the presence of an amino group, a nitro group, and a chloro-substituted aromatic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(5-chloro-2-nitrophenyl)propanoic acid typically involves the nitration of a chloro-substituted aromatic precursor followed by the introduction of an amino group. One common method includes:
Nitration: The chloro-substituted aromatic compound is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Amination: The nitro compound is then reduced to introduce the amino group, often using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed.
Types of Reactions:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chloro group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Sodium hydroxide or other strong bases.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of hydroxy or alkoxy derivatives.
Wissenschaftliche Forschungsanwendungen
3-Amino-3-(5-chloro-2-nitrophenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 3-Amino-3-(5-chloro-2-nitrophenyl)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino, nitro, and chloro groups allows for diverse interactions with molecular targets, influencing pathways involved in inflammation, microbial growth, or other biological processes.
Vergleich Mit ähnlichen Verbindungen
- 3-Amino-3-(2-nitrophenyl)propanoic acid
- 3-Amino-3-(4-nitrophenyl)propanoic acid
- 3-Amino-3-(2-chlorophenyl)propanoic acid
Comparison: 3-Amino-3-(5-chloro-2-nitrophenyl)propanoic acid is unique due to the specific positioning of the chloro and nitro groups on the aromatic ring. This positioning can significantly influence its chemical reactivity and biological activity compared to its analogs. For instance, the chloro group at the 5-position may enhance its electron-withdrawing effects, altering its interaction with biological targets and its overall stability.
Eigenschaften
CAS-Nummer |
63235-32-5 |
|---|---|
Molekularformel |
C9H9ClN2O4 |
Molekulargewicht |
244.63 g/mol |
IUPAC-Name |
3-amino-3-(5-chloro-2-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C9H9ClN2O4/c10-5-1-2-8(12(15)16)6(3-5)7(11)4-9(13)14/h1-3,7H,4,11H2,(H,13,14) |
InChI-Schlüssel |
LTTNYUZITGAANH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)C(CC(=O)O)N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(Furan-2-yl)(phenyl)methyl]hydrazine](/img/structure/B15147282.png)
![6-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-2,3'-bipyridine-5-carbonitrile](/img/structure/B15147285.png)
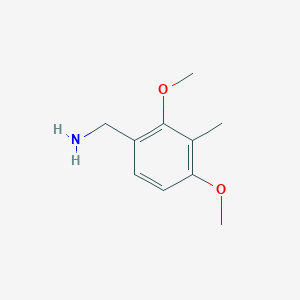
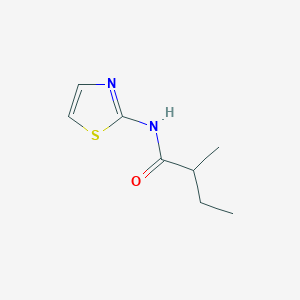
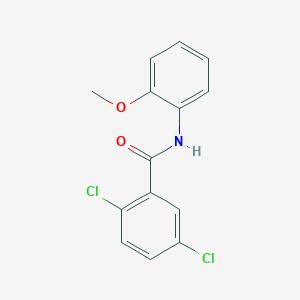
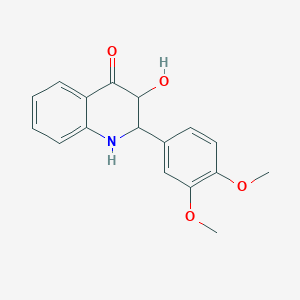
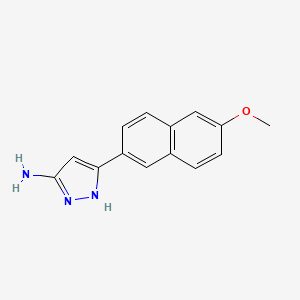
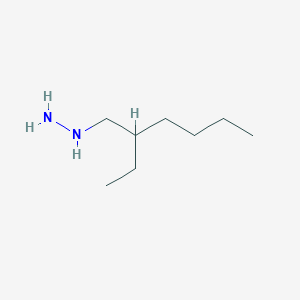
![(1R,2S)-2-{[2-(phenylcarbamoyl)hydrazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B15147349.png)
![S-(+)-Methyl-(2-chlorophenyl)[(2-(2-thienyl)amino] acetate hydrochloride](/img/structure/B15147358.png)

![N'-[2-(1H-indol-1-yl)acetyl]pyridine-2-carbohydrazide](/img/structure/B15147370.png)
![5-[(2-Methylpropanoyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B15147372.png)
